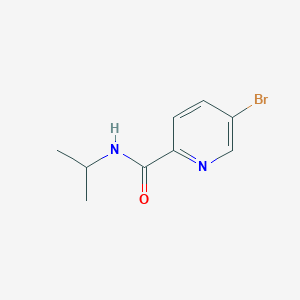

![molecular formula C13H15F3N2O2 B1328648 8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 942474-71-7](/img/structure/B1328648.png)

8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a multifaceted molecule that incorporates a trifluoromethyl group, a pyridinyl moiety, and a spirocyclic framework. This structure is indicative of a molecule with potential biological activity and synthetic versatility. The presence of the trifluoromethyl group is particularly noteworthy due to its ability to modulate the physical, chemical, and biological properties of molecules .

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in the literature. For instance, a copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides, coupled with cyclization and dearomatization, has been used to construct various trifluoromethylated 1-azaspiro[4.5]decanes . Additionally, a novel redox reaction involving 8-Aza-5,7-dimethyl-2-trifluoromethylchromone has been utilized to synthesize CF3-containing 2-pyridone derivatives . These methods highlight the synthetic potential of trifluoromethylated spirocyclic compounds and may provide insight into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, such as 8-oxa-2-azaspiro[4.5]decane, has been explored through various synthetic approaches . The incorporation of nitrogen atoms within the spirocyclic framework, as seen in the 1,3,7,8-tetra-azaspiro[4.5]decane derivatives, demonstrates the structural diversity achievable with these scaffolds . The structure of 8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane likely benefits from the rigidity and three-dimensional shape imparted by the spirocyclic core.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction of pyridazine-4,5-dicarboxylic anhydride with nitrogen 1,3-binucleophiles via a Smiles-type rearrangement has been used to prepare tetra-azaspiro[4.5]decane derivatives . The reductive ring opening of pyrido derivatives to yield alkyl sulfanyl acetates has also been reported . These reactions demonstrate the reactivity of spirocyclic compounds and may be relevant to the chemical transformations of 8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their unique structures. The trifluoromethyl group, in particular, is known to impart increased lipophilicity, metabolic stability, and bioavailability to molecules . The presence of heteroatoms such as oxygen and nitrogen within the spirocyclic framework can also affect the compound's polarity, solubility, and potential for hydrogen bonding . These properties are crucial for the development of biologically active compounds and their pharmacological evaluation, as seen in the study of dopamine agonists based on the 1,4-dioxa-7-azaspiro[4.5]decane scaffold .

Scientific Research Applications

Growth Regulation

1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1H-pyridin-2-one, a derivative of 1,4-dioxa-8-azaspiro[4.5]decane, shows growth-regulating activity. This compound was synthesized using the Mannich reaction and its structure confirmed by NMR spectroscopy (Sharifkanov et al., 2001).

Structural Studies

(S)-2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), a promising antitubercular drug candidate, includes the 1,4-dioxa-8-azaspiro[4.5]decane structure. X-ray and NMR studies were used to understand its structure and behavior at various temperatures (Richter et al., 2022).

Nonlinear Optical Materials

8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a promising material for nonlinear optical devices, especially in frequency doubling of laser diodes. Its purification, crystal growth, and characterization were extensively studied, showing its suitability for device applications (Kagawa et al., 1994).

Phosphorus-Nitrogen Compounds

1,4-Dioxa-8-azaspiro[4.5]decane (DASD) derivatives were synthesized for the creation of spiro-crypta phosphazene derivatives. These were explored for their stereogenism and anisochronism, with the structures determined through various spectroscopic methods (Kılıç et al., 2009).

Synthesis Studies

Studies on the synthesis of compounds like 1,4-dioxa-8-azaspiro[4.5]decane have been conducted to explore their potential in creating biologically active compounds. These studies often focus on developing efficient synthesis methods and understanding the properties of the resulting compounds (Ogurtsov & Rakitin, 2020).

properties

IUPAC Name |

8-[5-(trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c14-13(15,16)10-1-2-11(17-9-10)18-5-3-12(4-6-18)19-7-8-20-12/h1-2,9H,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZZGINKRRDSSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901163460 |

Source

|

| Record name | 8-[5-(Trifluoromethyl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901163460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |

CAS RN |

942474-71-7 |

Source

|

| Record name | 8-[5-(Trifluoromethyl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-[5-(Trifluoromethyl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901163460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)